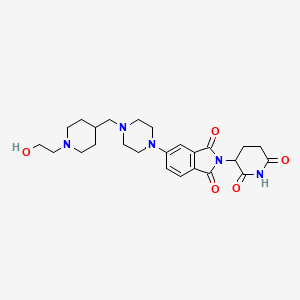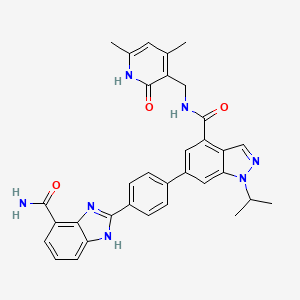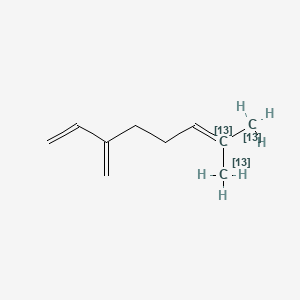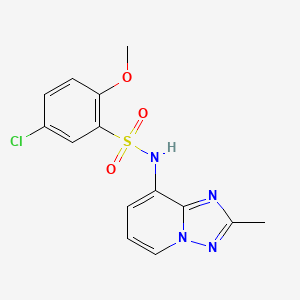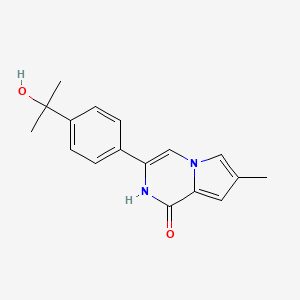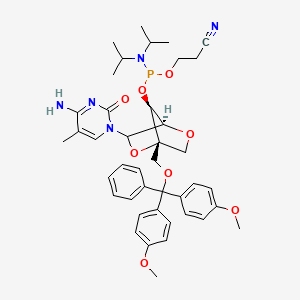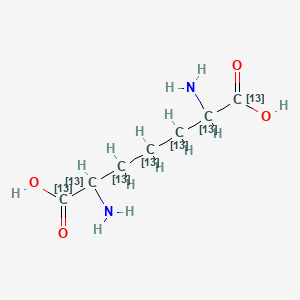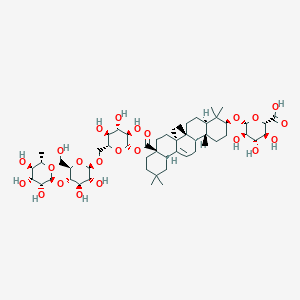
Tyrosinase-IN-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tyrosinase-IN-14 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase involved in the production of melanin
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-14 typically involves the use of specific organic reactions to introduce functional groups that enhance its inhibitory activity. The process often includes steps such as:
Nitration: Introduction of nitro groups to aromatic compounds.
Reduction: Conversion of nitro groups to amino groups.
Acylation: Addition of acyl groups to form amides or esters.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions: Tyrosinase-IN-14 undergoes various chemical reactions, including:
Oxidation: Involving the conversion of phenolic groups to quinones.
Reduction: Reduction of quinones back to phenols.
Substitution: Replacement of functional groups with others to modify activity.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including metal catalysts like palladium or platinum.
Major Products: The major products formed from these reactions include various quinones and phenolic derivatives, which are crucial intermediates in the synthesis of this compound.
科学研究应用
Tyrosinase-IN-14 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in melanin biosynthesis and its potential to treat hyperpigmentation disorders.
Medicine: Explored for its therapeutic potential in conditions like melasma and age spots.
Industry: Utilized in cosmetic formulations for skin lightening and anti-aging products.
作用机制
Tyrosinase-IN-14 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The molecular targets include the copper ions present in the enzyme’s active site. The inhibition mechanism involves:
Chelation: Binding of the inhibitor to copper ions, preventing substrate access.
Competitive Inhibition: Competing with the natural substrate (tyrosine) for the active site.
Pathways Involved: The inhibition of tyrosinase affects the melanin biosynthesis pathway, reducing the production of melanin.
相似化合物的比较
Kojic Acid: A well-known tyrosinase inhibitor used in cosmetics.
Arbutin: A glycosylated hydroquinone with skin-lightening properties.
Hydroquinone: A potent skin-lightening agent but with potential side effects.
Uniqueness of Tyrosinase-IN-14: this compound is unique due to its high specificity and potency in inhibiting tyrosinase. Unlike some other inhibitors, it has a lower risk of side effects and is more stable under various conditions, making it a preferred choice in both research and industrial applications.
属性
分子式 |
C21H13Br2N3O3S |
|---|---|
分子量 |
547.2 g/mol |
IUPAC 名称 |
2-[[5,6-bis(2-bromophenyl)-1,2,4-triazin-3-yl]sulfanylmethyl]-5-hydroxypyran-4-one |
InChI |
InChI=1S/C21H13Br2N3O3S/c22-15-7-3-1-5-13(15)19-20(14-6-2-4-8-16(14)23)25-26-21(24-19)30-11-12-9-17(27)18(28)10-29-12/h1-10,28H,11H2 |
InChI 键 |
FRABDXISLRNMGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C2=C(N=NC(=N2)SCC3=CC(=O)C(=CO3)O)C4=CC=CC=C4Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[4-[4-(Dimethylamino)phenyl]phenyl]methylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12386094.png)
